molecular formula C9H4Cl2N2OS3 B2960190 3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide CAS No. 477867-26-8

3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide

Cat. No.: B2960190
CAS No.: 477867-26-8
M. Wt: 323.22
InChI Key: GYRNIEGFEGFFDB-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with thioamides under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
  • N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide

Uniqueness

3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and the presence of the thiazole ring make it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

3,5-dichloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2OS3/c10-5-1-4(2-6(11)3-5)7(14)12-8-13-9(15)17-16-8/h1-3H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRNIEGFEGFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC(=S)SS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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